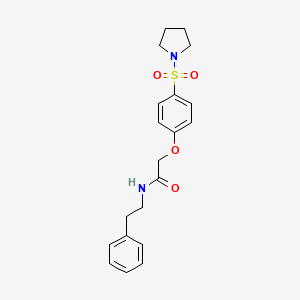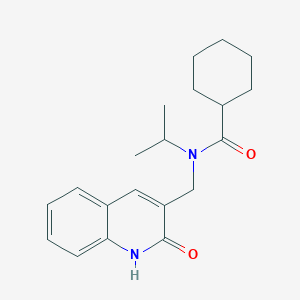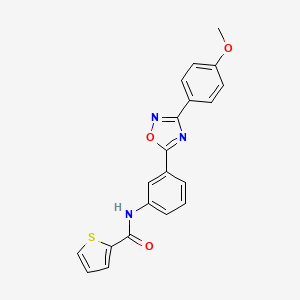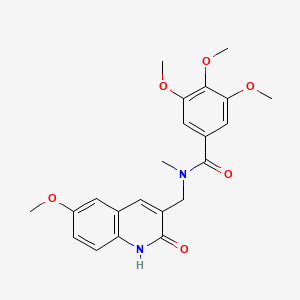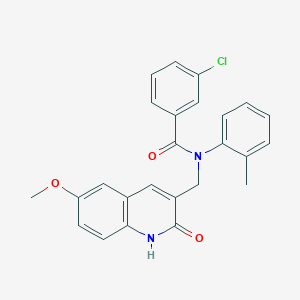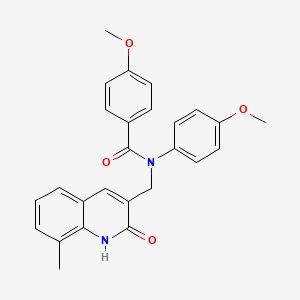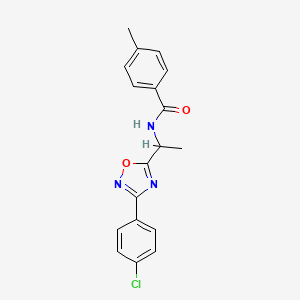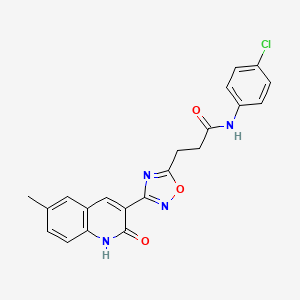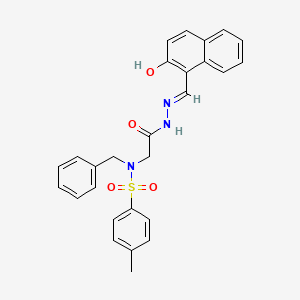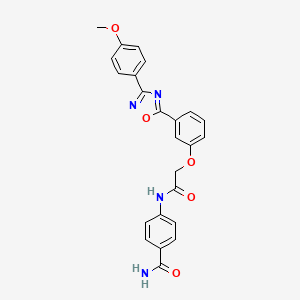
4-(2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide, also known as MO-IMP-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a member of the oxadiazole family and has been found to exhibit a range of biological activities that make it a promising candidate for further investigation.
作用機序
The exact mechanism of action of 4-(2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition may lead to the death of cancer cells, making this compound a promising candidate for further investigation as a potential cancer treatment.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-cancer activity. It has also been shown to have a positive impact on the immune system, and may be effective in the treatment of certain autoimmune disorders.
実験室実験の利点と制限
One of the main advantages of 4-(2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide for lab experiments is its relatively low toxicity, which makes it a safer alternative to other chemical compounds that are commonly used in medical research. However, its complex synthesis method and limited availability may make it difficult and expensive to obtain, which could limit its use in certain research settings.
将来の方向性
There are many potential future directions for research on 4-(2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide. One area of interest is in the development of new cancer treatments that utilize this compound or similar compounds. Other potential applications include the treatment of autoimmune disorders, the development of new anti-inflammatory drugs, and the investigation of this compound's potential as a neuroprotective agent.
In conclusion, this compound is a promising chemical compound that has the potential to be a valuable tool in medical research. Its anti-cancer and anti-inflammatory properties, along with its low toxicity, make it an attractive candidate for further investigation. While there are limitations to its use, the future looks bright for this promising compound.
合成法
The synthesis of 4-(2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide involves a series of chemical reactions that are typically carried out in a laboratory setting. The process involves the use of various reagents and solvents, and requires specialized equipment and expertise. While the exact details of the synthesis method are beyond the scope of this paper, it is worth noting that the process has been well-documented in the scientific literature and can be replicated by trained professionals.
科学的研究の応用
4-(2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide has been the subject of numerous scientific studies, with researchers investigating its potential applications in a variety of fields. One of the most promising areas of research has been in the field of cancer treatment. Studies have shown that this compound exhibits anti-tumor activity in a range of cancer cell lines, and may be effective in the treatment of certain types of cancer.
特性
IUPAC Name |
4-[[2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O5/c1-31-19-11-7-16(8-12-19)23-27-24(33-28-23)17-3-2-4-20(13-17)32-14-21(29)26-18-9-5-15(6-10-18)22(25)30/h2-13H,14H2,1H3,(H2,25,30)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHBOPJEKWVSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)OCC(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

